1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine 1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1783757-87-8
VCID: VC5557012
InChI: InChI=1S/C8H15N3/c1-4-11-7(6(2)3)5-8(9)10-11/h5-6H,4H2,1-3H3,(H2,9,10)
SMILES: CCN1C(=CC(=N1)N)C(C)C
Molecular Formula: C8H15N3
Molecular Weight: 153.229

1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine

CAS No.: 1783757-87-8

Cat. No.: VC5557012

Molecular Formula: C8H15N3

Molecular Weight: 153.229

* For research use only. Not for human or veterinary use.

1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine - 1783757-87-8

Specification

CAS No. 1783757-87-8
Molecular Formula C8H15N3
Molecular Weight 153.229
IUPAC Name 1-ethyl-5-propan-2-ylpyrazol-3-amine
Standard InChI InChI=1S/C8H15N3/c1-4-11-7(6(2)3)5-8(9)10-11/h5-6H,4H2,1-3H3,(H2,9,10)
Standard InChI Key PAXNVOXMSKBCCH-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)N)C(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine consists of a pyrazole ring substituted with an ethyl group at the 1-position and an isopropyl group at the 5-position, with an amine functional group at the 3-position . This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The pyrazole ring’s aromaticity and the electron-donating amine group enhance its potential for hydrogen bonding and π-π stacking interactions, critical for pharmacological activity.

Physicochemical Properties

The compound’s molecular weight (153.23 g/mol) and moderate Log P value (estimated ~1.5) suggest balanced hydrophilicity and lipophilicity, favoring membrane permeability and bioavailability. While experimental data on melting and boiling points remain unspecified, its solubility profile indicates miscibility with polar solvents such as water and ethanol, facilitating its use in synthetic and biological applications.

PropertyValueSource
Molecular FormulaC8H15N3\text{C}_8\text{H}_{15}\text{N}_3
Molecular Weight153.23 g/mol
Log P (Predicted)~1.5
SolubilityHigh in polar solvents

Synthetic Methodologies

Traditional Cyclization Approaches

Chemical Reactivity and Functionalization

Electrophilic Substitution

The amine group at the 3-position acts as a nucleophile, participating in alkylation and acylation reactions. For instance, treatment with alkyl halides or acid chlorides yields N-alkylated or N-acylated derivatives, which are pivotal in modifying the compound’s pharmacokinetic properties.

Cross-Coupling Reactions

Biological Applications and Mechanisms

Enzyme Inhibition

1-Ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine exhibits inhibitory activity against kinases and phosphodiesterases, likely through competitive binding at ATP or substrate sites. For example, molecular docking studies suggest its interaction with the hydrophobic pocket of protein kinase B (Akt), disrupting substrate phosphorylation and downstream signaling.

Receptor Modulation

The compound’s structural similarity to purine bases enables interactions with G-protein-coupled receptors (GPCRs) and nuclear receptors. Preliminary data indicate partial agonism at adenosine A2A receptors, implicating potential roles in modulating inflammation and neurotransmission.

Comparative Analysis with Pyrazole Derivatives

Substituent Effects on Bioactivity

Compared to 1-ethyl-5-iodo-1H-pyrazol-3-amine, the isopropyl group in 1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine enhances steric bulk, reducing off-target interactions but potentially limiting solubility. Conversely, 1-ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine’s tertiary amine group improves water solubility but may increase metabolic instability.

DerivativeKey SubstituentBioactivity
1-Ethyl-5-iodo-1H-pyrazol-3-amineIodoCross-coupling precursor
1-Ethyl-5-(propan-2-yl)-1H-pyrazol-3-amineIsopropylKinase inhibition
1-Ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-aminePyrrolidinylmethylEnhanced solubility

Future Directions and Challenges

Optimization of Synthetic Routes

Future research should focus on streamlining synthesis via catalytic asymmetric methods or flow chemistry to improve yield and enantiomeric purity. The integration of computational modeling could also guide the design of derivatives with enhanced target selectivity.

Expanded Biological Profiling

Comprehensive in vivo studies are needed to validate the compound’s therapeutic potential, particularly in oncology and neurology. Additionally, toxicological assessments must address long-term safety concerns prior to clinical translation.

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